Home > Products > Screening Compounds P3430 > N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide - 896357-76-9

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Catalog Number: EVT-3001757
CAS Number: 896357-76-9
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II)

  • Compound Description: This copper(II) complex features two N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands coordinated to a central copper ion. The complex was synthesized solvothermally using 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole and copper sulfate pentahydrate in acetonitrile [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a naphtho-furan derivative containing a 1,3,4-oxadiazole ring. It exhibits antibacterial and antifungal activity [].

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: This compound is structurally similar to compound 8, with a nitro group replacing the bromo substituent on the naphtho-furan moiety. It also displays antibacterial and antifungal activity [].
  • Compound Description: This compound is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist with favorable physicochemical properties for CNS penetration [].
  • Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group and a benzohydrazide moiety [].
  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring linked to a pyridin-2-amine moiety via a methylene bridge. The oxadiazole ring is further substituted with various aryl or alkyl groups. Several of these compounds have shown antiproliferative and antimicrobial activities [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This complex molecule features a 1,3,4-thiadiazole ring linked to a pyrazoline moiety through a sulfide bridge. It has been investigated for its anticancer properties [].

3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative features a methoxyphenyl ring and a benzonitrile group attached to the core structure [].

N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

  • Compound Description: This is another heterocyclic 1,3,4-oxadiazole derivative, featuring a chlorophenyl ring and an acetamide group attached to the core structure [].

N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides (4a-d)

  • Compound Description: This series of compounds consists of a pyridazine ring system with a furylmethylene substituent and a p-toluenesulfonamide group [].

N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d)

  • Compound Description: These compounds contain a 1,3,4-oxadiazole ring connected to a furylvinyl group and a p-toluenesulfonamide moiety [].

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring substituted with an alkylthio group at the 5-position and a benzamide moiety at the 2-position via a methylene linker. These compounds have shown potent alkaline phosphatase inhibitory activity [].

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides (1a-e)

  • Compound Description: These compounds contain a 1,3,4-oxadiazole ring linked to a 4-chlorophenyl group and a nitroheteroaryl carboxamide moiety. They have been investigated for their antitubercular activity [].

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

  • Compound Description: This heterocyclic compound features a 1,3,4-oxadiazole ring linked to a naphthalene moiety through an ether linkage [].

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides

  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring substituted with a substituted phenyl group at the 5-position and a substituted acetamide group at the 2-position. Several of these compounds showed significant local anesthetic activity [].

r-1,c-2,t-3,t-4-1,3-Bis(4-methoxyphenyl)-2,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is a cyclobutane derivative with two 1,3,4-oxadiazole rings and two 4-methoxyphenyl groups attached [].

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane

  • Compound Description: This compound is structurally similar to compound 16, also featuring a cyclobutane ring, two 1,3,4-oxadiazole rings, and two 4-methoxyphenyl groups but with a different arrangement [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l)

  • Compound Description: This series of bi-heterocyclic propanamides features a 1,3,4-oxadiazole ring linked to a thiazole ring and a propanamide moiety. These compounds showed potent urease inhibitory activity [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives (5a-h)

  • Compound Description: This series of oxadiazole derivatives is characterized by a 2,4-dichlorophenyl group attached to the 5-position of the oxadiazole ring and various substituents on the methyl amine group at the 2-position. Some of these compounds showed potent and selective anticancer activity, particularly against liver cancer [].
  • Compound Description: This cobalt(II) complex incorporates a 1,3,4-oxadiazole ring with a 4-methoxyphenyl substituent and a pyridin-4-yl group [].

N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This compound is a bipolar ligand containing both a triphenylamine and a 1,3,4-oxadiazole unit within its structure [].

Ethyl ({5-[5′-(2-Ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

  • Compound Description: This complex compound features a 1,3,4-oxadiazole ring connected to a terphenyl group through a sulfide linkage [].
  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a pyridazine ring via a methylene bridge [].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring with a chlorophenyl substituent and a methanesulfonamide group [].

Tetrakis[μ3-4-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamidato]tetrakis[methanolsodium(I)]

  • Compound Description: This complex consists of a sodium ion coordinated to four Schiff base anions, each featuring a 1,3,4-oxadiazole ring linked to a nitro-substituted benzamide moiety [].

Methanol[μ-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide-κ2N1,O1:κN2]sodium

  • Compound Description: This compound features a sodium ion coordinated to a 1,3,4-oxadiazole-containing ligand with a nitro-substituted benzamide group [].

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II)

  • Compound Description: This zinc(II) complex features two benzamide ligands, each containing a 1,3,4-oxadiazole ring and a p-tolyl substituent, coordinated to a central zinc ion [].
  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring attached to an indolizine moiety, which is further substituted with a 4-fluorophenyl group and various other substituents. These compounds were tested for their anticancer, antibacterial, and antifungal activities [].

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazoles

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a benzoxazole moiety through a sulfide bridge. Several of these compounds have shown promising antimicrobial, antioxidant, and antitubercular activities [].

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

  • Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It has shown promising results in preclinical studies as a potential therapeutic agent for treating inflammatory diseases [].

N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

  • Compound Description: This series of compounds comprises a 1,3,4-oxadiazole ring directly linked to a benzamine moiety via a methylene bridge. These compounds were evaluated for their antiproliferative and antioxidant activities [].

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor containing both a 1,3,4-oxadiazole and a tetrazole ring in its structure [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative containing phenyl and pyridinium rings [].

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a heterocyclic 1,2,4-triazole derivative containing phenyl and pyridyl rings [].
  • Compound Description: VNI is a potent inhibitor of protozoan CYP51, the enzyme responsible for sterol biosynthesis, and is used to treat Chagas disease. It features a 1,3,4-oxadiazole ring linked to a benzamide moiety and a substituted imidazole ring [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. Its structure contains a 1,3,4-oxadiazole ring linked to a complex multi-heterocyclic system [].

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds consists of a 1,3,4-oxadiazole ring connected to a substituted indole ring and a pyridine ring [].

1-(3-Chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a pyrazole ring, which is further substituted with a chloropyridine group and a methylthio group. Several of these compounds have demonstrated good anti-TMV (Tobacco Mosaic Virus) activity [].

(2R)-2-Cinnamoylamino-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

  • Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group and a cinnamoylamino propanamide moiety. It exists as two independent molecules in its asymmetric unit [].

1-(5-(2-Tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked to a quinoline moiety, a pyridine ring, and an ethanone group. They have shown potential antibacterial activity [].
  • Compound Description: This diverse group of compounds features a central 1,3,4-oxadiazole ring scaffold with various substitutions, including N-aryl-aminomethyl groups, sugars, and other heterocycles like triazoles, tetrazoles, and pyrazoles. Some of these compounds showed antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV) [].

N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide Derivatives (8a-g)

  • Compound Description: This series of compounds consists of a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position and a 4-nitrobenzamide group at the 2-position. They have been evaluated for their antifungal activities [].

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a benzamide moiety with methyl, methylsulfonyl, and trifluoromethyl substituents. A new, thermodynamically stable crystalline modification of this compound has been developed for improved formulation stability [].
Overview

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a methoxyphenyl group and a methylthio substituent, making it of interest in various scientific fields, including medicinal chemistry and material science. The oxadiazole structure is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Source

The compound can be synthesized through several methods involving different precursors and reagents. Notable sources include research articles and chemical databases that provide synthesis pathways and characterizations of related compounds.

Classification

This compound falls under the category of organic compounds, specifically heterocycles. It is classified as an oxadiazole derivative due to the presence of the 1,3,4-oxadiazole ring in its structure.

Synthesis Analysis

Methods

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can be achieved through multi-step reactions. A common approach involves starting from 2-methoxybenzohydrazide, which is reacted with a suitable carbonyl compound to form a hydrazone intermediate. This intermediate can then undergo cyclization to form the oxadiazole ring.

Technical Details

  1. Formation of Hydrazone: The reaction typically begins with the condensation of 2-methoxybenzohydrazide with a carbonyl compound like methyl 4-formylbenzoate.
  2. Cyclization: The hydrazone undergoes cyclization using an oxidizing agent such as Dess-Martin periodinane (DMP) to form the oxadiazole.
  3. Final Modification: The resulting oxadiazole can be treated with methylthiol or another appropriate reagent to introduce the methylthio group before converting it to the final amide product through acylation with an amine.
Molecular Structure Analysis

Structure

The molecular formula for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is C14_{14}H14_{14}N4_{4}O2_{2}S. The structure consists of a benzamide moiety linked to an oxadiazole ring substituted with a methoxyphenyl group.

Chemical Reactions Analysis

Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The methylthio group can act as a leaving group in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions under suitable conditions.
  3. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to achieve desired yields and purities.

Mechanism of Action

Process

The mechanism of action for compounds like N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide often involves interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
  2. Receptor Binding: It may interact with receptors in biological systems, leading to downstream effects that contribute to its pharmacological profile.

Data

Studies have shown that similar oxadiazole derivatives exhibit significant activity against various biological targets, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Often above 250 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of the synthesized compound.

Applications

Scientific Uses

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting inflammation or microbial infections.
  2. Material Science: In creating novel materials with specific electronic or optical properties due to its unique molecular structure.
  3. Biological Research: As a tool for studying biological pathways involving its target enzymes or receptors.

Properties

CAS Number

896357-76-9

Product Name

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.39

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)16-19-20-17(23-16)18-15(21)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)

InChI Key

VVZCCDWXDKSOHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.